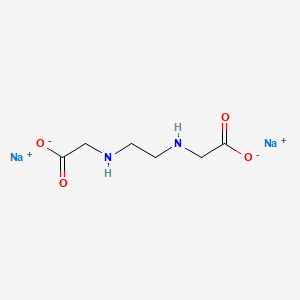
Disodium ethylenediaminediacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium ethylenediaminediacetate is a chelating agent widely used in various fields due to its ability to bind metal ions. It is a derivative of ethylenediaminetetraacetic acid, commonly known for its applications in complexation and sequestration of metal ions. This compound is particularly effective in forming stable complexes with divalent and trivalent metal ions, making it valuable in numerous industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of disodium ethylenediaminediacetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the disodium salt form. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is usually purified through crystallization and filtration to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium ethylenediaminediacetate primarily undergoes complexation reactions with metal ions. It can also participate in substitution reactions where the metal ion in the complex is replaced by another metal ion. Additionally, it can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Complexation: Metal ions such as calcium, magnesium, and iron are common reagents. The reactions are typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Other metal ions like zinc or copper can be used to replace the initially bound metal ion in the complex.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent parts.
Major Products Formed: The major products formed from these reactions are metal complexes, where the metal ion is tightly bound to the ethylenediaminediacetate ligand. These complexes are often water-soluble and stable under various conditions .
Applications De Recherche Scientifique
Disodium ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for titration and separation of metal ions.
Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metal ions.
Industry: Applied in water treatment processes to remove metal ions from wastewater, in the textile industry to prevent metal ion interference in dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of paper
Mécanisme D'action
The mechanism of action of disodium ethylenediaminediacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion removal and detoxification .
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a broader range of applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites but still effective in metal ion sequestration
Uniqueness: Disodium ethylenediaminediacetate is unique in its specific binding affinity and stability with certain metal ions. Its disodium form enhances its solubility and ease of use in various applications compared to its parent compound, ethylenediaminetetraacetic acid .
Propriétés
Numéro CAS |
38011-25-5 |
|---|---|
Formule moléculaire |
C6H10N2Na2O4 |
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
disodium;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.2Na/c9-5(10)3-7-1-2-8-4-6(11)12;;/h7-8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
QMIFISRIAJBCGZ-UHFFFAOYSA-L |
SMILES canonique |
C(CNCC(=O)[O-])NCC(=O)[O-].[Na+].[Na+] |
Description physique |
Liquid |
Numéros CAS associés |
5657-17-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


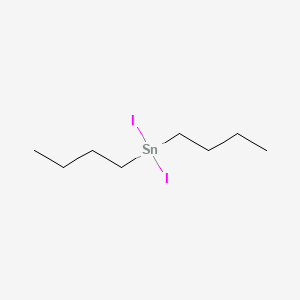
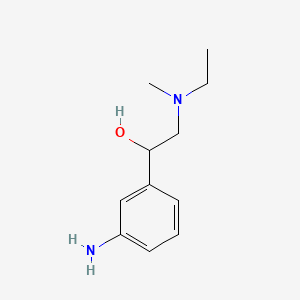
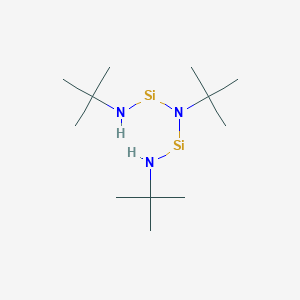
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
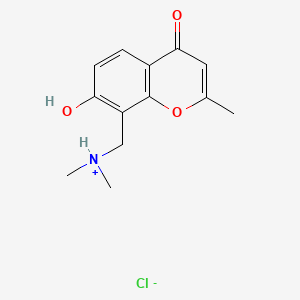
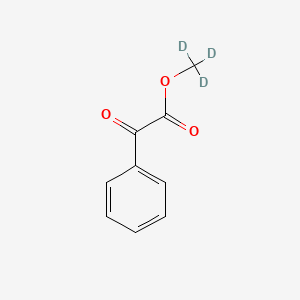
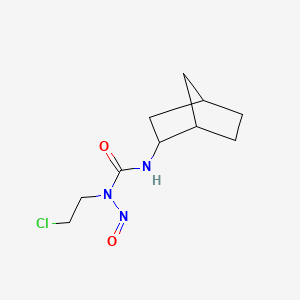
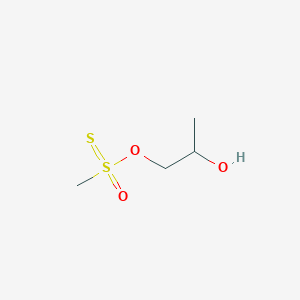

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
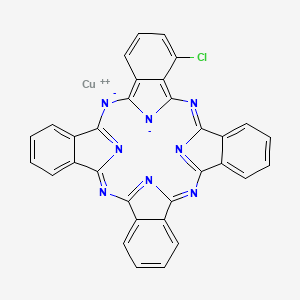
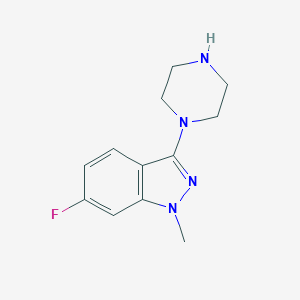
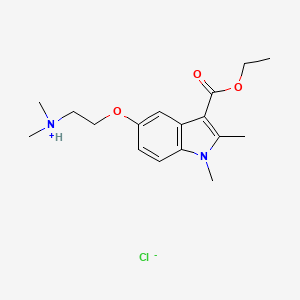
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
